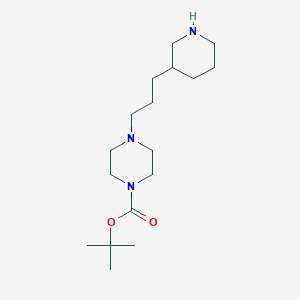

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is a piperazine-based compound functionalized with a tert-butyl carbamate protecting group and a 3-piperidin-3-ylpropyl side chain. The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic procedures . The 3-piperidin-3-ylpropyl substituent introduces a bicyclic secondary amine, which may influence biological activity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-5-7-15-6-4-8-18-14-15/h15,18H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKGKXJPAZGACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229508-22-7 | |

| Record name | tert-butyl 4-[3-(piperidin-3-yl)propyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Potential Therapeutic Uses :

- Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against specific cancer types, including breast and lung cancers .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, which can be pivotal in drug development and material science.

Synthesis Pathways :

- The compound can be synthesized through various methods, including the use of photocatalysts to enhance reaction efficiency and yield . The synthesis involves combining piperidine derivatives with tert-butyl esters under controlled conditions.

Biological Research

In biological studies, this compound is explored for its interactions with cellular processes and pathways.

Research Highlights :

- Cellular Interaction Studies : The compound has been studied for its effects on cellular signaling pathways, particularly those involved in cancer progression and immune response modulation .

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at nanomolar concentrations.

Case Study 2: Immunomodulatory Effects

Research involving immune cell assays demonstrated that this compound could enhance the activity of splenocytes against tumor cells. The study focused on its ability to inhibit PD-L1 interactions, suggesting a role in cancer immunotherapy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives

- Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate (CAS 2102410-31-9): This compound features a bromopropyl group instead of the piperidinylpropyl chain. The bromine atom acts as a leaving group, making it reactive in nucleophilic substitution reactions.

- Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8) :

The chloro and nitro groups on the pyridine ring increase electrophilicity, favoring reactions like Suzuki couplings. However, these groups may reduce metabolic stability compared to the saturated piperidine moiety in the target compound .

Sulfonate and Mesyl Derivatives

- Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride (CAS 1630906-98-7): The mesyl (methanesulfonyloxy) group is another leaving group, enabling facile displacement reactions. This contrasts with the target compound’s piperidinylpropyl chain, which is less reactive but may contribute to pharmacokinetic properties like prolonged half-life .

Heterocyclic and Aromatic Derivatives

- Tert-butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate: The amino and cyano groups on the pyridine ring enhance hydrogen-bonding capabilities and electronic diversity. Such derivatives are often used in kinase inhibitor development, whereas the target compound’s piperidinyl group may favor GPCR or ion channel modulation .

- Tert-butyl 4-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :

The triazole-phenyl moiety is common in antifungal and anticancer agents. The target compound’s aliphatic piperidine chain lacks aromaticity but may improve solubility in aqueous environments .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | ~380 g/mol | Piperidin-3-ylpropyl | Moderate in polar solvents | Low (stable substituent) |

| Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | 409.23 g/mol | Bromopropyl | Low (hydrophobic) | High (SN2 reactions) |

| Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate | 295.3 g/mol | Fluoropyridinyl | Moderate | Moderate (electrophilic substitution) |

| Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate | 358.89 g/mol | Mesylpropyl | Low | High (nucleophilic displacement) |

Biological Activity

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C15H28N2O2

- Molecular Weight: 284.40 g/mol

- CAS Number: 1211569-09-3

The structure comprises a tert-butyl group attached to a piperazine ring, which is further substituted with a 3-piperidinylpropyl group. This unique structure contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Cancer Cell Proliferation: Preliminary studies have shown that related piperazine derivatives can inhibit the growth of multiple cancer cell lines. For instance, compounds from similar libraries demonstrated significant growth inhibition in pancreatic cancer cell lines, with GI50 values ranging from 3.1 to 18 μM across different analogues .

- Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of piperazine derivatives, where they exhibited antioxidant properties and inhibited neurotoxic pathways, suggesting a role in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activity data for related compounds within the same chemical family:

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MiaPaCa2 (Pancreatic) | >50 | Not significantly active |

| Piperazine Derivative A | BxPC3 (Pancreatic) | 5.0 | Inhibits cell proliferation |

| Piperazine Derivative B | MCF-7 (Breast) | 14 | Induces apoptosis |

| Piperazine Derivative C | U87 (Glioblastoma) | >50 | No notable activity |

Case Study 1: Anticancer Activity

In a study evaluating various piperazine derivatives, this compound was included in a library screening against several human cancer cell lines. The results indicated that while this specific compound did not exhibit significant activity against MiaPaCa2 cells, other derivatives showed promising results with lower GI50 values, indicating potential modifications could enhance efficacy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperazine derivatives revealed that certain compounds exhibited strong antioxidant activities and were effective in inhibiting cholinesterases. These findings suggest that modifications to the piperazine structure could lead to enhanced neuroprotective agents, paving the way for future research targeting neurodegenerative diseases .

Conclusion and Future Directions

This compound presents a compelling case for further research due to its structural similarities with other biologically active compounds. While initial findings indicate limited activity against specific cancer cell lines, there is substantial potential for structural modifications to improve efficacy. Future studies should focus on:

- Structural Optimization: Synthesis of analogues with varied substitutions to enhance biological activity.

- Mechanistic Studies: Detailed investigations into the mechanisms by which these compounds exert their effects on cancer and neurodegenerative diseases.

- In Vivo Studies: Transitioning from in vitro results to animal models to assess therapeutic potential and safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves multi-step functionalization of the piperazine and piperidine rings. For example, tert-butyl-protected piperazine derivatives are often synthesized via nucleophilic substitution or reductive amination. Key steps include:

- Coupling reactions between piperidine-3-ylpropyl intermediates and activated piperazine precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or THF) to maximize yield .

- Purification via column chromatography or recrystallization, with yields typically >70% when using high-purity starting materials .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for H), piperazine ring protons (δ ~2.5–3.5 ppm), and piperidine substituents .

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm; purity thresholds ≥95% are standard for pharmacological studies .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H] for CHNO at m/z 324.26) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar piperazine derivatives?

- Methodological Answer: Contradictions often arise from differences in substituent positioning or stereochemistry. Strategies include:

- Comparative SAR Studies: Systematically modifying the piperidine-propyl linker or tert-butyl group to assess impact on receptor binding. For example, replacing the tert-butyl with a Boc group alters steric hindrance, affecting activity .

- Dose-Response Assays: Testing compounds across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Computational Docking: Using tools like AutoDock to model interactions with targets (e.g., prolyl-hydroxylases) and validate experimental IC values .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer:

- pH Stability Tests: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., tert-butyl cleavage) .

- Plasma Stability Assays: Use human or rodent plasma to assess esterase-mediated hydrolysis; stabilize with protease inhibitors if necessary .

- Light/Temperature Sensitivity: Store samples under accelerated conditions (40°C, 75% RH) and monitor via TLC or NMR for structural changes .

Q. How can researchers leverage this compound as a precursor for synthesizing covalent inhibitors or probes?

- Methodological Answer:

- Functionalization of the Piperidine Nitrogen: Introduce electrophilic groups (e.g., acrylamides) via Mitsunobu reactions or palladium-catalyzed cross-coupling for covalent binding to cysteine residues .

- Click Chemistry: Modify the propyl linker with azide/alkyne handles for CuAAC or strain-promoted cycloadditions to attach fluorescent tags .

- Protection/Deprotection Strategies: Use acid-labile tert-butyl groups to selectively expose reactive amines during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.